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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoline

Cat. No.: B1356919

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative with potential applications
in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a
wide array of biologically active compounds, and the specific substitution pattern of this
molecule offers a unique template for further functionalization. This technical guide provides an
overview of the spectroscopic properties of 2-Chloro-3,6-dimethylquinoline, essential for its
identification, characterization, and application in research and development.

While comprehensive experimental spectroscopic data for 2-Chloro-3,6-dimethylquinoline is
not widely published, this document collates available information and provides context based
on related chemical structures.

Molecular and Physical Properties

Property Value Source
Molecular Formula C11H10CIN [1]
Molecular Weight 191.66 g/mol [1]
CAS Number 132118-28-6 [1]
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Spectroscopic Data Summary

Detailed experimental spectra for 2-Chloro-3,6-dimethylquinoline are not readily available in
public databases. The following sections provide predicted data and analysis based on the
known spectroscopic behavior of related quinoline derivatives.

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their calculated collision
cross sections (CCS). This information can be valuable for identifying the compound in
complex mixtures using ion mobility-mass spectrometry.

Adduct m/z Predicted CCS (A2
[M+H]* 192.05745 137.0

[M+Na]* 214.03939 148.7

[M-H]- 190.04289 140.8

M+NHa4]* 209.08399 158.1

[ ]

[M+K]* 230.01333 143.6

[M]*+ 191.04962 140.1

[M]~ 191.05072 140.1

Data from PubChemlLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for 2-Chloro-3,6-dimethylquinoline are not currently
available in the searched literature. However, expected chemical shifts can be inferred from the
analysis of structurally similar compounds such as 2-chloroquinoline, 2,6-dimethylquinoline,
and other substituted quinolines.

Expected *H NMR Spectral Features:
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» Aromatic Protons: Several signals in the aromatic region (typically & 7.0-8.5 ppm), exhibiting
coupling patterns consistent with the trisubstituted benzene and monosubstituted pyridine
rings of the quinoline core.

o Methyl Protons: Two distinct singlet signals in the aliphatic region (typically 4 2.0-3.0 ppm),
corresponding to the methyl groups at positions 3 and 6.

Expected 3C NMR Spectral Features:

» Multiple signals in the aromatic region (typically & 120-150 ppm) corresponding to the carbon
atoms of the quinoline ring.

» Signals corresponding to the two methyl carbons in the aliphatic region (typically & 15-25
ppm).

e The carbon atom bearing the chlorine (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Chloro-3,6-dimethylquinoline is not available. Based on
the functional groups present, the following characteristic absorption bands are expected:

C-H stretching (aromatic): ~3000-3100 cm~1

C-H stretching (aliphatic): ~2850-3000 cm~1

C=C and C=N stretching (aromatic ring): ~1450-1600 cm™1

C-Cl stretching: ~600-800 cm™1

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Chloro-3,6-
dimethylquinoline are not available due to the lack of published spectra. However, standard
methodologies for obtaining NMR, IR, and MS data for small organic molecules would be
applicable.

General Protocol for NMR Spectroscopy:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1356919?utm_src=pdf-body
https://www.benchchem.com/product/b1356919?utm_src=pdf-body
https://www.benchchem.com/product/b1356919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g.,
CDClz, DMSO-ds).

¢ Transfer the solution to an NMR tube.

e Acquire 1H and 13C NMR spectra on a spectrometer, typically operating at a frequency of 300
MHz or higher for 1H.

e Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the
final spectra.

General Protocol for IR Spectroscopy:
o Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).

e Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the
standard range (e.g., 4000-400 cm™1).

General Protocol for Mass Spectrometry:

« Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

e Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Synthesis Pathway

The synthesis of 2-chloro-3,6-dimethylquinoline can be conceptualized through established
methods for quinoline synthesis, such as the Vilsmeier-Haack reaction, followed by
chlorination. A plausible synthetic route is outlined below.

Conceptual Synthesis of 2-Chloro-3,6-dimethylquinoline

Vilsmeier-Haack Reaction
(POCIs, DMF)

Step 1 | Acylation - )
> (e.g., Acetic Anhydride) P N-(p-tolyl)acetamide

2-Chloro-3,6-dimethylquinoline

p-Toluidine
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Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 2-Chloro-3,6-dimethylquinoline.

Logical Relationship of Spectroscopic Methods

The characterization of a novel or synthesized compound like 2-Chloro-3,6-dimethylquinoline
relies on the complementary information provided by different spectroscopic techniques.

Interrelation of Spectroscopic Data for Structural Elucidation
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Caption: Logical flow for structure determination using multiple spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for 2-Chloro-3,6-dimethylquinoline remains
elusive in the public domain, this guide provides a foundational understanding of its expected
spectroscopic characteristics based on its chemical structure and data from related
compounds. The synthesis and full spectroscopic characterization of this compound would be a
valuable contribution to the field, enabling its broader use in drug discovery and materials
science. Researchers working with this compound are encouraged to perform and publish this
fundamental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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